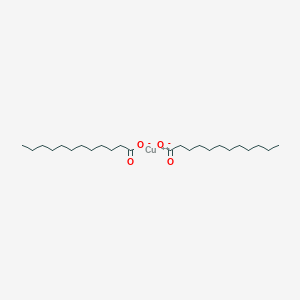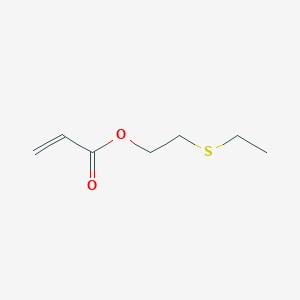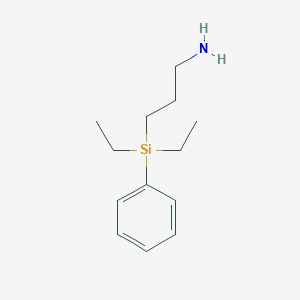
Propylamine, 3-(diethylphenylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylamine, 3-(diethylphenylsilyl)- is a chemical compound that belongs to the family of organic compounds known as amines. It is commonly used in scientific research for its unique properties and mechanism of action. In
Mecanismo De Acción
Propylamine, 3-(diethylphenylsilyl)- is known to act as a nucleophile in chemical reactions. It can react with various electrophiles to form new chemical compounds. It is also known to have an inhibitory effect on certain enzymes, which makes it a potential therapeutic agent.
Efectos Bioquímicos Y Fisiológicos
Propylamine, 3-(diethylphenylsilyl)- has been shown to have various biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, including cholinesterase. It has also been found to have an antioxidant effect, which makes it a potential therapeutic agent for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propylamine, 3-(diethylphenylsilyl)- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It also has a unique mechanism of action that makes it a valuable tool in chemical synthesis and drug development. However, its use in lab experiments is limited by its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for the use of propylamine, 3-(diethylphenylsilyl)- in scientific research. One direction is the development of new therapeutic agents based on its unique mechanism of action. Another direction is the synthesis of new organic compounds using propylamine, 3-(diethylphenylsilyl)- as a reagent. Additionally, further research is needed to explore its potential applications in the treatment of various diseases.
In conclusion, propylamine, 3-(diethylphenylsilyl)- is a valuable compound in scientific research due to its unique properties and mechanism of action. Its use in chemical synthesis and drug development has significant potential for future applications. However, its toxicity and potential side effects must be carefully considered when using it in lab experiments.
Métodos De Síntesis
Propylamine, 3-(diethylphenylsilyl)- can be synthesized using various methods. One of the most commonly used methods is the reaction of propylamine with diethylphenylsilane in the presence of a catalyst. The reaction yields propylamine, 3-(diethylphenylsilyl)- as a product.
Aplicaciones Científicas De Investigación
Propylamine, 3-(diethylphenylsilyl)- is widely used in scientific research for its unique properties. It is used as a reagent in various chemical reactions, including the synthesis of complex organic compounds. It is also used in the development of new drugs and therapeutic agents.
Propiedades
Número CAS |
18406-03-6 |
|---|---|
Nombre del producto |
Propylamine, 3-(diethylphenylsilyl)- |
Fórmula molecular |
C13H23NSi |
Peso molecular |
221.41 g/mol |
Nombre IUPAC |
3-[diethyl(phenyl)silyl]propan-1-amine |
InChI |
InChI=1S/C13H23NSi/c1-3-15(4-2,12-8-11-14)13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12,14H2,1-2H3 |
Clave InChI |
AKEUYIUXJOXNOI-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CCCN)C1=CC=CC=C1 |
SMILES canónico |
CC[Si](CC)(CCCN)C1=CC=CC=C1 |
Otros números CAS |
18406-03-6 |
Sinónimos |
3-(Diethylphenylsilyl)propylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



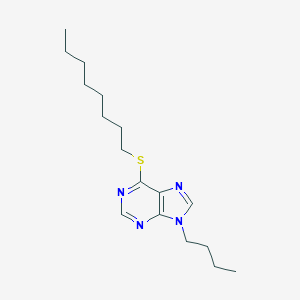
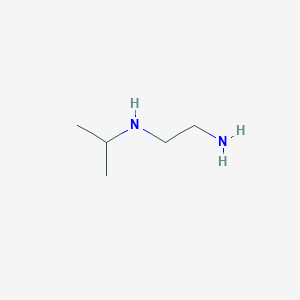
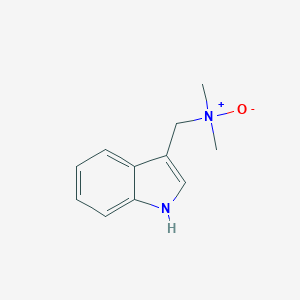
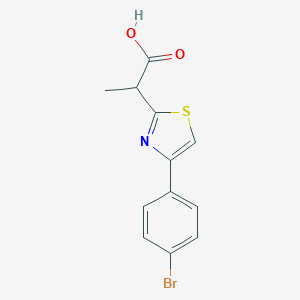
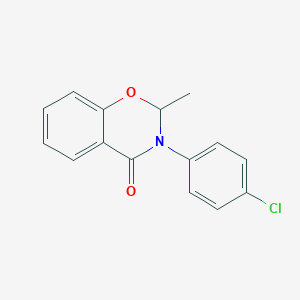
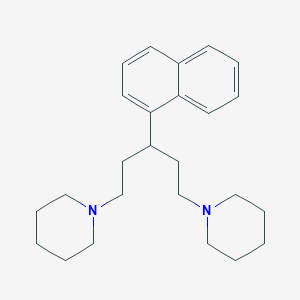
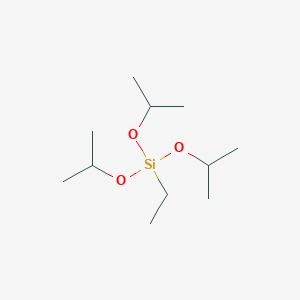
![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)
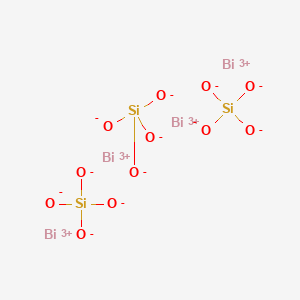
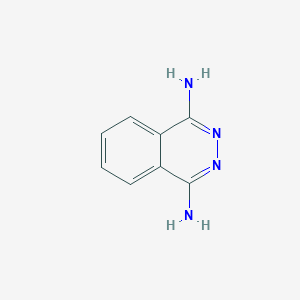
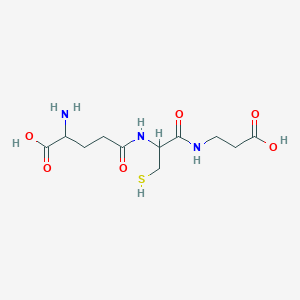
![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)
